molecular formula C10H5BrF3NO2 B1414398 Methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate CAS No. 1805187-05-6

Methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate

Cat. No. B1414398
M. Wt: 308.05 g/mol
InChI Key: RLKUPYVHYKXCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate (MBCT) is a chemical compound with a wide range of applications in the fields of organic synthesis, pharmaceutical research, and medical diagnostics. MBCT is a versatile compound with a unique structure, which makes it an attractive choice for many different applications.

Scientific Research Applications

Methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate is a versatile compound with many potential applications in scientific research. It is used in the synthesis of organic compounds, such as pharmaceuticals, and in the study of biochemical and physiological processes. It has also been used in the development of new diagnostic techniques, such as fluorescence imaging and mass spectrometry.

Mechanism Of Action

Methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate is an inhibitor of several enzymes, including cytochrome P450 enzymes. It binds to these enzymes and inhibits their activity, resulting in a decrease in the production of certain metabolites. This inhibition can be used to study the functions of these enzymes and to develop new drugs and treatments.

Biochemical And Physiological Effects

Methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate has been shown to have a variety of biochemical and physiological effects. It inhibits the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. It can also affect the expression of genes and proteins, which can lead to changes in cellular processes. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

Methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate is a versatile compound that can be used in a variety of lab experiments. It is relatively easy to synthesize and is cost-effective, making it an attractive choice for many different applications. However, it is important to note that Methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate can be toxic in high concentrations, so it should be used with caution in laboratory experiments.

Future Directions

Methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate has a wide range of potential applications in scientific research, and there are many opportunities for further research. For example, it could be used to develop new diagnostic techniques or to study the effects of drugs and other compounds on biochemical and physiological processes. Additionally, it could be used to study the effects of environmental toxins on human health. Finally, it could be used to develop new drugs and treatments for various diseases.

properties

IUPAC Name

methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)5-2-6(4-15)8(11)7(3-5)10(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKUPYVHYKXCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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